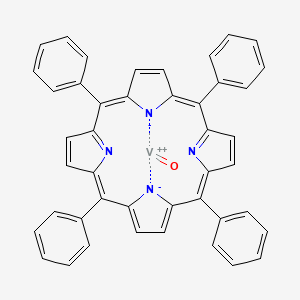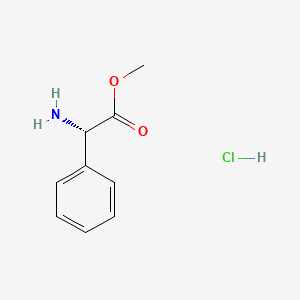
5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide is a complex organometallic compound with the molecular formula C44H28N4OV. It is known for its unique structure, which includes a vanadium(IV) oxide center coordinated to a tetraphenylporphyrin ligand.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide typically involves the following steps:
Preparation of Tetraphenylporphyrin: This is usually synthesized through the condensation of benzaldehyde with pyrrole in the presence of an acid catalyst, followed by oxidation.
Metallation: The tetraphenylporphyrin is then metallated with a vanadium(IV) salt, such as vanadyl sulfate or vanadyl acetylacetonate, under reflux conditions in a suitable solvent like chloroform or dichloromethane.
Oxidation: The final step involves the oxidation of the vanadium center to form the vanadium(IV) oxide complex.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The vanadium center can undergo redox reactions, switching between different oxidation states.
Substitution Reactions: The phenyl groups and the porphyrin ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and hydrazine are typical reducing agents.
Solvents: Chloroform, dichloromethane, and toluene are frequently used solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of higher oxidation state vanadium complexes, while substitution reactions can result in modified porphyrin ligands .
科学的研究の応用
5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Chemical Sensing: Thin films of this compound are employed in gas sensors for detecting gases like methane.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biomedical Research: Studies are exploring its potential as a therapeutic agent due to its redox properties
作用機序
The mechanism of action of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide involves its ability to undergo redox reactions. The vanadium center can switch between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its ability to interact with various molecular targets and pathways .
類似化合物との比較
Similar Compounds
Vanadyl Phthalocyanine: Another vanadium-based compound with similar catalytic properties.
Tetraphenylporphyrin Iron(III) Chloride: A similar porphyrin complex with an iron center.
Octaethylporphyrin Nickel(II): A nickel-based porphyrin complex with comparable structural features.
Uniqueness
5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide is unique due to its specific combination of a vanadium(IV) oxide center and a tetraphenylporphyrin ligand. This combination imparts distinct redox properties and catalytic activity, making it particularly useful in applications such as gas sensing and catalysis .
特性
IUPAC Name |
oxovanadium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCQRRQLLCXEFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O=[V+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28N4OV |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does incorporating 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide into a mesoporous silica material affect its electrochemical properties?
A1: Research indicates that incorporating this compound into a mesoporous silica material like SBA-15 significantly improves its electrochemical performance. [] This enhancement stems from improved electrical conductivity and enhanced charge transfer processes within the mesoporous structure. Consequently, the material exhibits higher current densities associated with oxidation and reduction processes. []
Q2: What are the potential photoelectrochemical applications of this compound supported on silica?
A2: Studies have demonstrated that this compound, particularly when supported on silica, exhibits promising photoelectrocatalytic activity. [] This means that the material can utilize light energy to drive electrochemical reactions. This property, combined with its n-type semiconductivity, makes it a potential candidate for applications like photocatalysis and solar energy conversion. []
Q3: What is the significance of studying the diffusion coefficient of this compound?
A3: Understanding the diffusion coefficient of this compound, especially at infinite dilution in solvents like propan-2-one, provides insights into its mobility and interaction with the surrounding environment. [] This information is crucial for predicting its behavior in various applications, including its effectiveness as a catalyst and its transport properties in different media.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol](/img/structure/B1143595.png)











